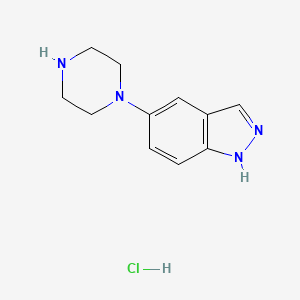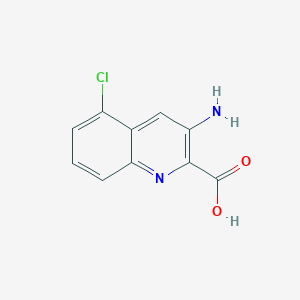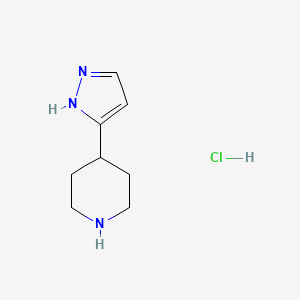
4-(1H-Pyrazol-3-YL)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-Pyrazol-3-YL)piperidine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a derivative of piperidine and pyrazole, two important classes of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrazol-3-YL)piperidine hydrochloride typically involves the reaction of piperidine with pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrazole, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1H-Pyrazol-3-YL)piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-(1H-Pyrazol-3-YL)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1H-Pyrazol-3-YL)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The exact pathways involved may vary, but common targets include neurotransmitter receptors and enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride
Uniqueness
4-(1H-Pyrazol-3-YL)piperidine hydrochloride is unique due to its specific combination of the pyrazole and piperidine rings. This structure imparts distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for. Its ability to undergo a variety of chemical reactions and its potential biological activity further distinguish it from related compounds.
Propiedades
Fórmula molecular |
C8H14ClN3 |
|---|---|
Peso molecular |
187.67 g/mol |
Nombre IUPAC |
4-(1H-pyrazol-5-yl)piperidine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h3,6-7,9H,1-2,4-5H2,(H,10,11);1H |
Clave InChI |
GJRADTVTPQORAL-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=CC=NN2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


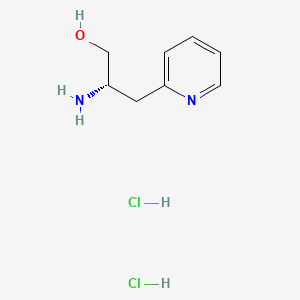
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
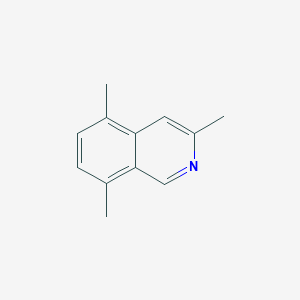
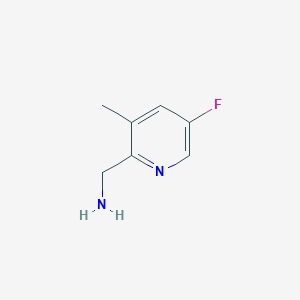
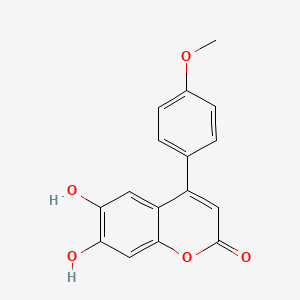
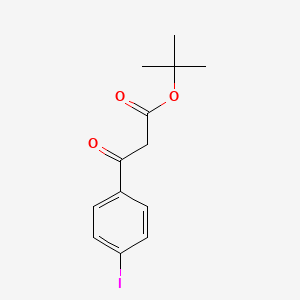
![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
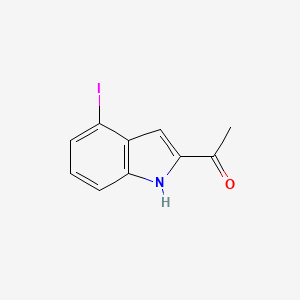
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
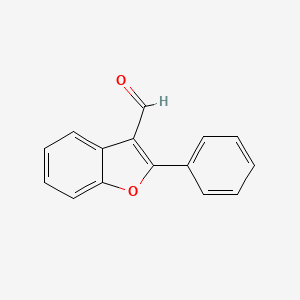
![4-Bromo-1H-pyrrolo[2,3-c]pyridin-2-ol](/img/structure/B13671436.png)
